molecular formula C15H20O6 B14704251 6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol CAS No. 20770-90-5

6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

Cat. No.: B14704251
CAS No.: 20770-90-5
M. Wt: 296.31 g/mol
InChI Key: CMABQYQMHIOHML-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic compound with a unique structure that includes a pyrano-dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyrano-dioxin ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound might inhibit certain enzymes or receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
  • (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7,8-diol

Uniqueness

6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

20770-90-5

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

6,7-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C15H20O6/c1-17-13-11(16)12-10(20-15(13)18-2)8-19-14(21-12)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3

InChI Key

CMABQYQMHIOHML-UHFFFAOYSA-N

Canonical SMILES

COC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O

Origin of Product

United States

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